An In-depth Technical Guide to the Chemical Properties of 2-Iodopyridin-3-ol
An In-depth Technical Guide to the Chemical Properties of 2-Iodopyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-Iodopyridin-3-ol (CAS No: 40263-57-8), a halogenated pyridinol derivative of interest in medicinal chemistry and organic synthesis. This document collates available data on its physical and chemical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are also presented, where available. The information is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Introduction
2-Iodopyridin-3-ol, also known as 2-iodo-3-hydroxypyridine, is a heterocyclic organic compound featuring a pyridine ring substituted with an iodine atom at the 2-position and a hydroxyl group at the 3-position.[1] The presence of both a halogen atom and a hydroxyl group on the pyridine scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Halogenated pyridinols, as a class of compounds, have garnered interest for their potential biological activities, including antimicrobial and antifungal properties. This guide aims to consolidate the current knowledge on the chemical properties of 2-Iodopyridin-3-ol to facilitate its use in research and development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 2-Iodopyridin-3-ol
| Property | Value | Source(s) |
| IUPAC Name | 2-iodopyridin-3-ol | [2] |
| Synonyms | 2-Iodo-3-hydroxypyridine, 3-Pyridinol, 2-iodo- | [2] |
| CAS Number | 40263-57-8 | [2] |
| Molecular Formula | C₅H₄INO | [2] |
| Molecular Weight | 220.996 g/mol | [2] |
| Melting Point | Not available (related compound 2-chloro-6-iodopyridin-3-ol: 191-193 °C) | [3] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in water. | [4] |
| pKa | Not available (theoretical predictions for hydroxypyridines suggest it would be acidic) | [1] |
| Appearance | Not available | |
| InChI | InChI=1S/C5H4INO/c6-5-4(8)2-1-3-7-5/h1-3,8H | [2] |
| SMILES | C1=CC(=C(N=C1)I)O |
Spectroscopic Data
The structural elucidation of 2-Iodopyridin-3-ol is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Iodo-3-pyridinol in DMSO-d₆ shows distinct signals for the aromatic protons and the hydroxyl proton.[4]
Table 2: ¹H NMR Data for 2-Iodopyridin-3-ol in DMSO-d₆
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| A | 10.81 | - | - |
| B | 7.85 | - | J(B,C)=3.9, J(B,D)=2.3 |
| C | 7.20 | - | - |
| D | 7.17 | - | - |
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[4]
Table 3: ¹³C NMR Data for 2-Iodopyridin-3-ol
| Carbon Position | Chemical Shift (ppm) |
| Data not available in search results | Data not available in search results |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Iodo-3-pyridinol exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is available in the NIST/EPA Gas-Phase Infrared Database.[2]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry data for 2-Iodo-3-pyridinol is available from the NIST Mass Spectrometry Data Center.[5] The fragmentation pattern provides insights into the molecule's structure and stability under ionization.
Synthesis and Purification
A one-pot, high-yielding iodination of hydroxypyridines has been reported, which is a likely method for the synthesis of 2-Iodopyridin-3-ol.[6] While the specific experimental details for this exact compound were not found in the immediate search, a general procedure for the iodination of phenols can be adapted.
General Experimental Protocol: Iodination of a Phenol
This protocol is a general representation and would require optimization for the specific synthesis of 2-Iodopyridin-3-ol.
Materials:
-
3-Hydroxypyridine
-
Iodinating agent (e.g., Iodine, N-Iodosuccinimide, or a source of I⁺)
-
Base (e.g., sodium bicarbonate, sodium hydroxide)
-
Solvent (e.g., water, methanol, dichloromethane)
-
Quenching agent (e.g., sodium thiosulfate solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve 3-hydroxypyridine in an appropriate solvent.
-
Add a base to facilitate the reaction.
-
Cool the mixture in an ice bath.
-
Slowly add the iodinating agent. The reaction is typically an electrophilic aromatic substitution, where the hydroxyl group acts as an activating ortho-, para-director.[7]
-
Stir the reaction mixture at a controlled temperature for a specified time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent like sodium thiosulfate to consume any unreacted iodine.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude product.
Purification
The crude 2-Iodopyridin-3-ol can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool the mixture further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Chemical Reactivity and Stability
-
Nucleophilicity and Electrophilicity: The 2-Iodopyridin-3-ol molecule possesses both nucleophilic and electrophilic characteristics. The oxygen of the hydroxyl group has lone pairs of electrons and can act as a nucleophile.[8] The pyridine ring, being electron-deficient, and the carbon atom attached to the iodine are potential electrophilic sites.
-
Reactivity with Electrophiles and Nucleophiles: The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The pyridine ring can be susceptible to nucleophilic aromatic substitution, potentially at the position activated by the electron-withdrawing iodine atom. The iodine atom itself can be replaced in various cross-coupling reactions.
-
Stability: The compound is noted to be light-sensitive.[4] Iodinated phenols can be susceptible to deiodination under certain conditions, such as in the presence of reducing agents or upon exposure to high temperatures.
Biological Activity
Halogenated pyridinols and phenols are known to exhibit antimicrobial activity.[9] The mechanism of action for such compounds often involves the disruption of the bacterial cell membrane.
The lipophilic nature of the iodinated pyridine ring can facilitate its partitioning into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity, leakage of essential cellular components, and ultimately, cell death.
Safety Information
Based on data for similar compounds, 2-Iodopyridin-3-ol should be handled with care. It is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[10] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed. The compound should be stored in a cool, dry, and dark place.[4]
Conclusion
2-Iodopyridin-3-ol is a halogenated heterocyclic compound with potential applications in synthetic and medicinal chemistry. This guide has summarized its known chemical and physical properties, spectroscopic data, and potential reactivity. While some experimental data, such as a definitive melting point and boiling point, are not yet available in the public domain, the information provided herein serves as a solid foundation for researchers working with this compound. Further studies are warranted to fully characterize its physical properties, explore its reactivity in greater detail, and elucidate the specific mechanisms of its biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Iodo-3-pyridinol [webbook.nist.gov]
- 3. 2-Iodopyridin-3-ol | C5H4INO | CID 97179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Iodopyridine | 5029-67-4 [chemicalbook.com]
- 5. 2-Iodo-3-pyridinol [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. studylib.net [studylib.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Iodopyridin-3-amine | C5H5IN2 | CID 18176337 - PubChem [pubchem.ncbi.nlm.nih.gov]
